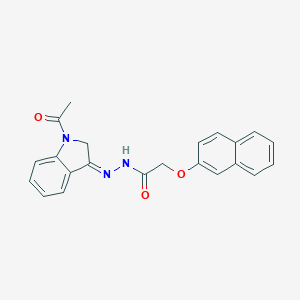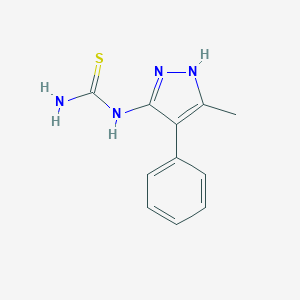
N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide typically involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core .
Another approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit. This method is advantageous due to its high functional group tolerance and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with distinct biological activities.
Uniqueness
N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to its specific structural features and the combination of indole and naphthalene moieties. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
300393-86-6 |
|---|---|
Molekularformel |
C22H19N3O3 |
Molekulargewicht |
373.4g/mol |
IUPAC-Name |
N-[(Z)-(1-acetyl-2H-indol-3-ylidene)amino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C22H19N3O3/c1-15(26)25-13-20(19-8-4-5-9-21(19)25)23-24-22(27)14-28-18-11-10-16-6-2-3-7-17(16)12-18/h2-12H,13-14H2,1H3,(H,24,27)/b23-20+ |
InChI-Schlüssel |
LCTBSLXZHCTGEX-BSYVCWPDSA-N |
SMILES |
CC(=O)N1CC(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Isomerische SMILES |
CC(=O)N1C/C(=N\NC(=O)COC2=CC3=CC=CC=C3C=C2)/C4=CC=CC=C41 |
Kanonische SMILES |
CC(=O)N1CC(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B427288.png)
![3-{5-Bromo-2-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427293.png)
![4-[(4-chlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427294.png)
![4-[(4-bromophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427295.png)
![4-[(2,4-dichlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427296.png)
![4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B427298.png)
![N-(2-methoxyethyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B427299.png)
![4-[(3-chloro-2-methylphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427300.png)
![3-iodo-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B427302.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B427303.png)
![(4Z)-4-[2-(2-methylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427305.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427306.png)
![(4E)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427309.png)

